molecular formula C20H16ClN3O6 B3288573 1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-87-8

1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3288573
CAS No.: 852365-87-8
M. Wt: 429.8 g/mol
InChI Key: CNYAQBFHNMVOTD-UHFFFAOYSA-N
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Description

This compound features a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a (3-chlorophenyl)methoxy group and at position 3 with an N-(2-methoxy-4-nitrophenyl) carboxamide moiety.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6/c1-29-18-11-15(24(27)28)7-8-17(18)22-19(25)16-6-3-9-23(20(16)26)30-12-13-4-2-5-14(21)10-13/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYAQBFHNMVOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorophenylmethanol with 2-methoxy-4-nitroaniline in the presence of a suitable catalyst. This is followed by cyclization and oxidation steps to form the pyridine ring and introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process may involve recrystallization, chromatography, and other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities with analogs:

Compound Name / ID Substituent at Position 1 Substituent at Position 3 / Other Modifications Notable Features Reference
Target Compound (3-Chlorophenyl)methoxy N-(2-Methoxy-4-nitrophenyl) carboxamide Nitro group (electron-withdrawing), methoxy (electron-donating) -
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) 4-Hydroxy, 5-(4-nitrophenyl) N-(4-Nitrostyryl) carboxamide Dual nitro groups; styryl group may enhance π-π interactions
BMS-777607 4-Ethoxy-1-(4-fluorophenyl) N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) Fluorophenyl and pyridyloxy groups; selective Met kinase inhibitor
Merestinib (Formula XXI) 1-(4-Fluorophenyl)-6-methyl N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl) Indazolyloxy and fluorophenyl groups; anti-AXL antibody-drug conjugate component
DM-11 1-(2,4-Dichlorobenzyl) N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) Dichlorobenzyl and dimethylpyridinone groups; structural rigidity
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-Chlorobiphenyl-2-yl - Biphenyl system; increased steric bulk

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenylmethoxy group in the target compound likely increases logP compared to the hydroxy-substituted 6d . However, it is less lipophilic than the biphenyl analog in .
  • Solubility: The nitro and methoxy groups in the target compound may reduce aqueous solubility relative to BMS-777607, which contains a polar amino group .
  • Stability : Electron-withdrawing nitro groups could destabilize the dihydropyridine ring under basic conditions, whereas methoxy substituents might mitigate oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-chlorophenyl)methoxy]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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